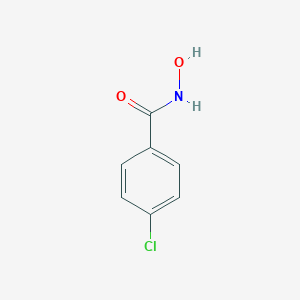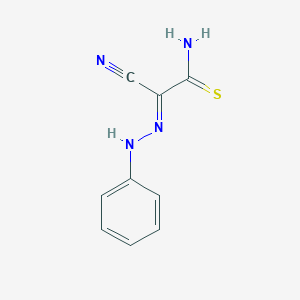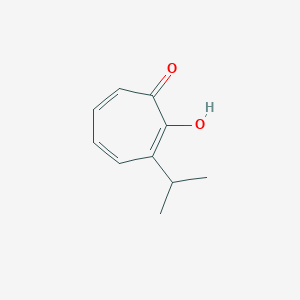
(S)-1,1,1-Trifluorooctan-2-ol
Vue d'ensemble
Description
(S)-1,1,1-Trifluorooctan-2-ol is a useful research compound. Its molecular formula is C8H15F3O and its molecular weight is 184.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Hepatic Gene Expression
- Research on rats treated with fluorinated compounds related to (S)-1,1,1-Trifluorooctan-2-ol showed significant changes in hepatic gene expression. This study is crucial for understanding the effects of these compounds on liver function and metabolic processes (Nilsen et al., 2008).
Estrogen-Like Properties of Fluorotelomer Alcohols
- Some fluorotelomer alcohols, chemically related to this compound, have been found to exhibit estrogen-like properties. This finding is significant in the context of endocrine disruption and potential health impacts (Maras et al., 2005).
Biotransformation in Plant Cell Cultures
- Cell suspension cultures of Nicotiana tabacum were used to study the biotransformation of compounds related to this compound. This research provides insights into the metabolic pathways and environmental fate of such compounds (Hamada et al., 1994).
Synthesis and Chemical Applications
- Studies have explored the highly stereocontrolled synthesis of related fluorinated compounds, highlighting the potential applications in chemical synthesis and industrial processes (Shimizu et al., 1996).
Environmental and Health Concerns
- Several studies have raised concerns about the environmental persistence and potential health effects of fluorinated compounds, including those related to this compound. Understanding their distribution and impact is crucial for assessing environmental and public health risks (Lindstrom et al., 2011).
Neuroendocrine Effects
- Research on rats has indicated that perfluorooctane sulfonate, a related compound, can affect the neuroendocrine system. This study contributes to the understanding of the neurological impact of such substances (Austin et al., 2003).
Enantioselective Synthesis
- The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols has been achieved, indicating potential applications in pharmaceuticals and fine chemical manufacturing (Kuroki et al., 2000).
Diffusion Coefficients in Water
- The study of diffusion coefficients of fluorinated surfactants in water provides essential data for understanding their behavior in aqueous environments, which is vital for environmental risk assessment (Pereira et al., 2014).
Worker Serum Concentrations and Medical Surveillance
- Epidemiological assessments have been conducted to understand the concentration of related fluorinated compounds in workers and their potential health implications (Olsen et al., 2003).
Estrogenic Effects for Human Estrogen Receptor Isoforms
- Further investigation into the estrogenic effects of fluorotelomer alcohols, similar to this compound, has been conducted to understand their interaction with human estrogen receptor isoforms (Ishibashi et al., 2007).
Developmental Toxicity Studies
- The developmental toxicity of perfluoroalkyl acids and derivatives, including those related to this compound, has been reviewed to assess the potential risk to human health and the environment (Lau et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluorooctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAIBHXNHIEDAM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426466 | |
| Record name | (2S)-1,1,1-Trifluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129443-08-9 | |
| Record name | (2S)-1,1,1-Trifluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat](/img/structure/B156372.png)




